
3-((5-Methylfuran-2-yl)thio)propyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Methylfuran-2-yl)thio)propyl benzoate is an organic compound that features a benzoate ester linked to a 5-methylfuran-2-yl thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methylfuran-2-yl)thio)propyl benzoate typically involves the reaction of 5-methylfuran-2-thiol with 3-bromopropyl benzoate. The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiol group attacks the bromopropyl benzoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methylfuran-2-yl)thio)propyl benzoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amides, esters
Scientific Research Applications
3-((5-Methylfuran-2-yl)thio)propyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-((5-Methylfuran-2-yl)thio)propyl acetate
- 3-((5-Methylfuran-2-yl)thio)propyl butyrate
- 3-((5-Methylfuran-2-yl)thio)propyl phenylacetate
Comparison
Compared to similar compounds, 3-((5-Methylfuran-2-yl)thio)propyl benzoate may exhibit unique properties due to the presence of the benzoate ester group. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other related compounds.
Properties
Molecular Formula |
C15H16O3S |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)sulfanylpropyl benzoate |
InChI |
InChI=1S/C15H16O3S/c1-12-8-9-14(18-12)19-11-5-10-17-15(16)13-6-3-2-4-7-13/h2-4,6-9H,5,10-11H2,1H3 |
InChI Key |
OFJSMGRDOSSBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)SCCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




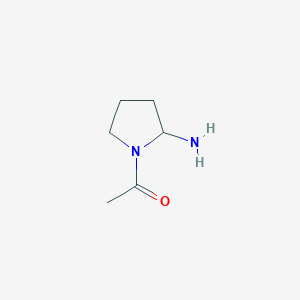


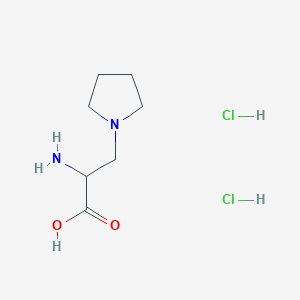
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
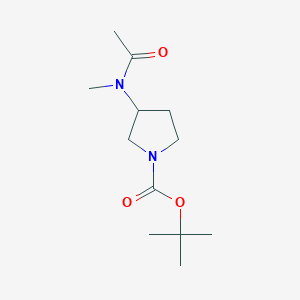
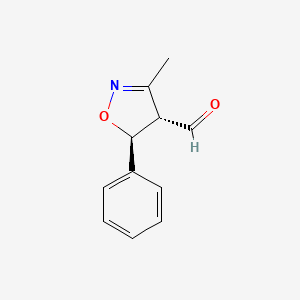
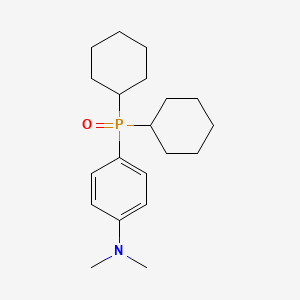
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)

